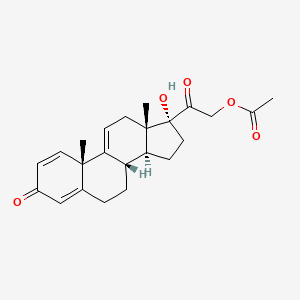
Deltacortinene Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Deltacortenene acetate, also known as “DC” or “DC acetate”, is a synthetic glucocorticoid used in medical and laboratory applications. It is a derivative of the natural steroid hormone cortisol, and is used to treat inflammation and other medical conditions. It is also used in laboratory studies to explore the effects of glucocorticoid hormones on various biological and physiological processes.
Scientific Research Applications
. . This compound helps ensure the purity and efficacy of corticosteroids, which are used to treat a variety of conditions such as allergies, asthma, and autoimmune diseases.
Nutritional Supplements
Carotenoids like Deltacortinene Acetate are known for their health benefits and are often used in nutritional supplements . They are potent antioxidants and can contribute to the prevention of diseases by protecting the body against free radicals .
Food Coloring
As a natural pigment, Deltacortinene Acetate can be used as a food coloring agent. It provides a safer and eco-friendly alternative to synthetic pigments, offering a wide array of colors while also enhancing the nutritional value of food products .
Cosmetics Industry
In the cosmetics industry, Deltacortinene Acetate is valued for its vibrant hues and is used in various beauty products. Its antioxidant properties also contribute to skin health, making it a desirable ingredient in skincare formulations .
Encapsulation Technology
The encapsulation of carotenoids like Deltacortinene Acetate is a significant area of research. Encapsulation helps in maintaining the stability and bioavailability of these compounds, which is crucial for their effective use in various applications, including pharmaceuticals and nutraceuticals .
Analytical Method Development
Deltacortinene Acetate: is utilized in analytical method development and validation. It serves as a standard for developing accurate and reliable analytical methods for the detection and quantification of related substances in drug formulations .
Research on Biofunctional Molecules
This compound is also a subject of research in the field of biofunctional molecules. Studies focus on its application in health and disease prevention, exploring its potential in new therapeutic approaches .
Integration into Circular Economy
The research on Deltacortinene Acetate extends to its integration into the circular economy. This involves studying its sustainable production, usage, and recycling processes to minimize environmental impact and promote economic sustainability .
properties
IUPAC Name |
[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h6-7,9,12,17,19,27H,4-5,8,10-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUSWJGDMXBNFJ-GACAOOTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deltacortinene Acetate | |
CAS RN |
4380-55-6 |
Source


|
| Record name | 17-Hydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004380556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-HYDROXY-3,20-DIOXOPREGNA-1,4,9(11)-TRIEN-21-YL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTA4SP1HRQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


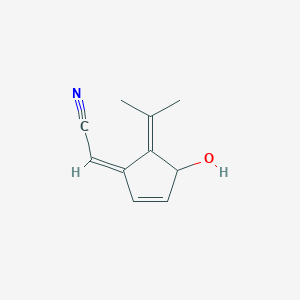
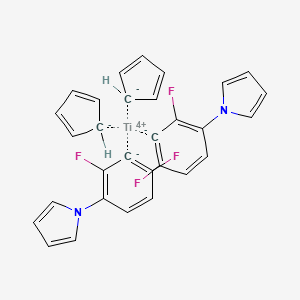
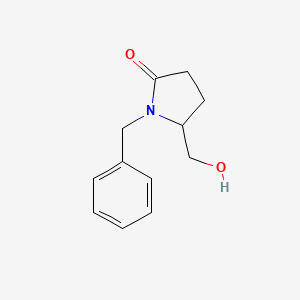
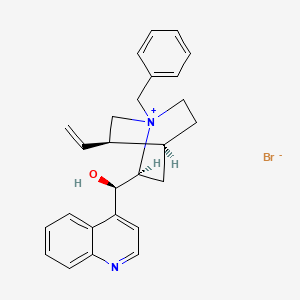
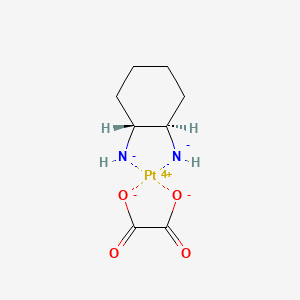
![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)